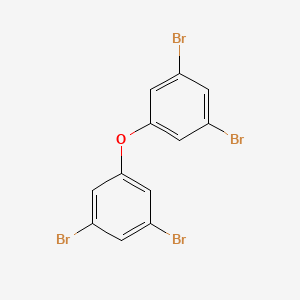

3,3',5,5'-Tetrabromodiphenyl ether

概要

説明

3,3’,5,5’-Tetrabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their ability to inhibit the spread of fire. The compound is known for its persistence in the environment and potential for bioaccumulation, making it a subject of interest in environmental and health studies .

準備方法

The synthesis of 3,3’,5,5’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. One common method includes dissolving 1,3,5-tribromobenzene in diethyl ether, cooling the solution to -78°C, and gradually adding n-butyllithium. The reaction mixture is then stirred and treated with copper chloride (II) at the same temperature. The product is purified using silica gel column chromatography . Industrial production methods often involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity.

化学反応の分析

3,3’,5,5’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:

Debromination: This reaction involves the removal of bromine atoms, often using reducing agents.

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different brominated products.

Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include n-butyllithium, copper chloride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

3,3’,5,5’-Tetrabromodiphenyl ether is extensively studied for its applications in:

Chemistry: Used as a flame retardant in polymers and textiles.

Biology: Investigated for its effects on biological systems, including potential endocrine-disrupting properties.

Medicine: Studied for its toxicological impacts and potential therapeutic applications.

作用機序

The primary mechanism by which 3,3’,5,5’-Tetrabromodiphenyl ether exerts its effects is through the inhibition of combustion processes. It achieves this by interfering with the free radical reactions that propagate flames. The compound can also interact with biological systems, potentially disrupting endocrine functions by mimicking or blocking hormone actions .

類似化合物との比較

3,3’,5,5’-Tetrabromodiphenyl ether is compared with other PBDEs such as:

- 2,2’,4,4’-Tetrabromodiphenyl ether

- 3,3’,4,4’-Tetrabromodiphenyl ether

- Hexabromodiphenyl ether

- Heptabromodiphenyl ether

These compounds share similar flame-retardant properties but differ in their bromination patterns and environmental persistence. 3,3’,5,5’-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its reactivity and interactions with biological systems .

生物活性

3,3',5,5'-Tetrabromodiphenyl ether (TBBPA) is a brominated flame retardant that has garnered attention due to its widespread use and potential biological effects. This article delves into its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

TBBPA is characterized by its tetrabrominated diphenyl ether structure, which contributes to its stability and effectiveness as a flame retardant. Its molecular formula is C12H6Br4O, and it exhibits a high degree of lipophilicity, leading to bioaccumulation in various organisms.

1. Cytotoxicity

TBBPA has been shown to exhibit cytotoxic effects across various cell lines. Studies indicate that it can induce apoptosis in human cervical carcinoma cells (HeLa) and other cancer cell lines such as HCT-116 and A549. The IC50 values for cytotoxicity range from 20 µM to 76.5 µM depending on the cell type tested .

2. Endocrine Disruption

Research suggests that TBBPA may act as an endocrine disruptor. It has been reported to interfere with estrogen receptor signaling pathways, potentially leading to reproductive and developmental toxicity in exposed organisms .

3. Neurotoxicity

In vitro assays have demonstrated that TBBPA can affect neuronal cells, leading to neurotoxic outcomes. The compound has been associated with altered neurotransmitter levels and impaired neuronal function in model organisms such as Caenorhabditis elegans .

Toxicological Studies

A comprehensive toxicological review highlighted the effects of TBBPA on various biological endpoints. The following table summarizes key findings from recent studies:

Case Study 1: Marine Organisms

A study investigating the effects of TBBPA on marine organisms found significant bioaccumulation in fish species exposed to contaminated waters. The findings indicated alterations in reproductive success and increased mortality rates among juvenile fish .

Case Study 2: Human Health Impact

Epidemiological studies have suggested associations between TBBPA exposure and adverse health outcomes in humans, particularly concerning thyroid function and reproductive health. A cohort study revealed elevated levels of TBBPA in pregnant women correlated with developmental delays in infants .

特性

IUPAC Name |

1,3-dibromo-5-(3,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIOZJQRZKNPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708183 | |

| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103173-66-6 | |

| Record name | 3,3',5,5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U78C58216 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。